

# DBPR108 treatment duration for optimal glycemic control

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | DBPR108 |           |
| Cat. No.:            | B606979 | Get Quote |

## **DBPR108 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the experimental use of **DBPR108** in optimizing glycemic control.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **DBPR108**?

A1: **DBPR108**, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4][5] Its primary mechanism involves preventing the enzymatic degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, **DBPR108** prolongs the activity of GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic  $\beta$ -cells in a glucose-dependent manner and reduces glucagon secretion from  $\alpha$ -cells.[1][4][6] This action helps to regulate blood glucose levels, particularly postprandial glucose.[1]

Q2: What is the recommended clinical dosage and treatment duration for **DBPR108** based on clinical trials?

A2: Based on Phase II and Phase III clinical trials, the recommended dosage for **DBPR108** is 100 mg once daily.[2][7] Clinical studies have evaluated treatment durations of 12, 24, and up to 52 weeks.[7][8][9] A 12-week Phase II study supported the 100 mg once-daily regimen for

#### Troubleshooting & Optimization





Phase III development.[7] Phase III trials have demonstrated efficacy and safety for up to 52 weeks of treatment.[9]

Q3: What level of glycemic control can be expected with **DBPR108** treatment?

A3: In a 12-week monotherapy trial, **DBPR108** at 100 mg once daily resulted in a mean reduction in HbA1c of -0.75% from baseline.[7] In a 24-week study with **DBPR108** as an add-on therapy to metformin, the mean change in HbA1c from baseline was -0.70%.[2][8] Furthermore, a 24-week monotherapy study showed a -0.63% change in HbA1c from baseline. [9] The efficacy of **DBPR108** was sustained for up to 52 weeks.[9]

Q4: What are the known safety and tolerability profiles of **DBPR108**?

A4: **DBPR108** is generally well-tolerated.[2][8] The incidence of adverse events has been shown to be similar to placebo and other DPP-4 inhibitors like sitagliptin.[7][9] It is not likely to cause significant weight gain or hypoglycemia.[10] Mild hypoglycemia was noted in a 200 mg dose group in one study.[7] No cardiovascular or renal events were observed in the administration of **DBPR108** in patients with type 2 diabetes.[2]

#### **Troubleshooting Guides**

Issue 1: High variability in plasma DPP-4 inhibition in animal models.

- Possible Cause 1: Inconsistent Drug Administration: Improper gavage technique or variable food intake affecting absorption.
  - Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. For studies where food intake may interfere with absorption, consider fasting the animals for a short period before dosing. Administer **DBPR108** at the same time each day.
- Possible Cause 2: Pharmacokinetic Differences: Strain, sex, or age of the animal model can significantly impact drug metabolism and clearance.
  - Solution: Use a homogenous population of animals for your studies. If significant variability persists, consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model.



- Possible Cause 3: Sample Handling and Processing: Degradation of DPP-4 or the inhibitor in blood samples due to improper handling.
  - Solution: Collect blood samples using appropriate anticoagulant tubes (e.g., EDTA).
     Process samples promptly and store plasma at -80°C until analysis. Ensure consistent freeze-thaw cycles for all samples.

Issue 2: Lack of significant improvement in glucose tolerance in a diet-induced obese (DIO) mouse model.

- Possible Cause 1: Insufficient Treatment Duration: The duration of DBPR108 treatment may not be long enough to observe significant metabolic changes in a severely insulin-resistant model.
  - Solution: Based on clinical data showing significant effects from 4 weeks onwards, consider extending the treatment duration in your preclinical model.[7] A pilot study with staggered treatment endpoints may be beneficial.
- Possible Cause 2: Suboptimal Dosage: The dose of DBPR108 may be too low for the specific DIO model.
  - Solution: While a 0.1 mg/kg dose in combination with metformin has been shown to be effective in DIO mice, a dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.[6]
- Possible Cause 3: Severity of Insulin Resistance: The DIO model may be too severely insulin-resistant for a monotherapy to have a significant effect.
  - Solution: Consider using **DBPR108** in combination with another anti-diabetic agent, such
    as metformin. Preclinical studies have shown a strong synergistic effect when **DBPR108** is
    combined with metformin.[6]

#### **Quantitative Data Summary**

Table 1: Summary of DBPR108 Monotherapy Clinical Trial Data



| Trial Phase | Treatment<br>Duration | Dosage | Mean<br>Change in<br>HbA1c from<br>Baseline | Percentage<br>of Patients<br>Achieving<br>HbA1c ≤7% | Reference |
|-------------|-----------------------|--------|---------------------------------------------|-----------------------------------------------------|-----------|
| Phase II    | 12 weeks              | 50 mg  | -0.51%                                      | 58.82%                                              | [7]       |
| 100 mg      | -0.75%                | 55.22% | [7]                                         | _                                                   |           |
| 200 mg      | -0.57%                | 47.83% | [7]                                         |                                                     |           |
| Placebo     | -0.04%                | 29.85% | [7]                                         | _                                                   |           |
| Phase III   | 24 weeks              | 100 mg | -0.63%                                      | N/A                                                 | [9]       |
| 52 weeks    | 100 mg                | -0.50% | N/A                                         | [9]                                                 |           |

Table 2: Summary of DBPR108 Add-on to Metformin Therapy Clinical Trial Data

| Trial Phase | Treatment<br>Duration | Dosage | Mean<br>Change in<br>HbA1c from<br>Baseline | Percentage of Patients Achieving HbA1c ≤7.0% | Reference |
|-------------|-----------------------|--------|---------------------------------------------|----------------------------------------------|-----------|
| Phase III   | 24 weeks              | 100 mg | -0.70%                                      | 50.0%                                        | [2][8]    |
| Placebo     | -0.07%                | 21.1%  | [2][8]                                      |                                              |           |

## **Experimental Protocols**

Protocol 1: Evaluation of **DBPR108** Efficacy in a Phase III Clinical Trial (Monotherapy)

- Objective: To assess the efficacy and safety of DBPR108 monotherapy in treatment-naïve patients with type 2 diabetes.
- Study Design: A multicenter, randomized, double-blind, active and placebo-controlled study.
- Patient Population: Adult patients with type 2 diabetes who had not been using glucoselowering agents for the 8 weeks prior to the screening period.[9]



- Treatment Arms:
  - DBPR108 100 mg once daily
  - Sitagliptin 100 mg once daily (active control)
  - Placebo once daily
- Treatment Duration: 24-week double-blind treatment period, followed by a 28-week openlabel extension where all patients received **DBPR108** 100 mg once daily.[9]
- Primary Endpoint: Mean change in glycated hemoglobin (HbA1c) levels from baseline to week 24.[9]
- Secondary Endpoints:
  - Change in fasting plasma glucose and postprandial plasma glucose levels.
  - Change in body weight.
  - Incidence of adverse events.
- Data Analysis: The mean treatment difference between DBPR108 and placebo, and between DBPR108 and sitagliptin, was calculated to determine superiority and non-inferiority, respectively.[9]

Protocol 2: Preclinical Evaluation of **DBPR108** in a Diet-Induced Obese (DIO) Mouse Model

- Objective: To determine the effect of DBPR108 on glucose tolerance in a preclinical model of type 2 diabetes.
- Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
- Treatment Groups:
  - Vehicle control (e.g., 0.5% methylcellulose)



- DBPR108 (e.g., 0.1 mg/kg, oral gavage, once daily)
- Metformin (e.g., 50 or 100 mg/kg, oral gavage, once daily)
- DBPR108 (0.1 mg/kg) + Metformin (50 or 100 mg/kg)
- Treatment Duration: 4-8 weeks.
- Key Experiment: Oral Glucose Tolerance Test (OGTT):
  - Fast mice for 6 hours.
  - Administer the final dose of DBPR108 and/or Metformin.
  - 30 minutes post-dosing, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
  - Administer a 2 g/kg glucose solution via oral gavage.
  - Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
- Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion during the OGTT. Compare the AUC between treatment groups using an appropriate statistical test (e.g., ANOVA).

#### **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of **DBPR108** as a DPP-4 inhibitor.





Click to download full resolution via product page

Caption: General workflow for a preclinical efficacy study.







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Prusogliptin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom CLASS 1 NEW DRUG â PRUSOGLIPTIN TABLETS MEETS
  PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 6. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The National Health Research Institutes have written a new chapter in drug development in Taiwan Diabetes drug DBPR108 granted New Drug Approval | [ibpr.nhri.edu.tw]
- To cite this document: BenchChem. [DBPR108 treatment duration for optimal glycemic control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606979#dbpr108-treatment-duration-for-optimal-glycemic-control]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com